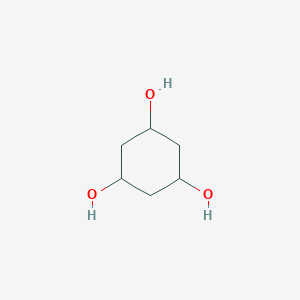

1,3,5-Cyclohexanetriol

Description

Historical Context and Early Investigations of Polyhydroxylated Cyclohexanes

The study of polyhydroxylated cyclohexanes, often referred to as cyclitols, has historical roots in carbohydrate chemistry. Research into these compounds, including 1,3,5-cyclohexanetriol, began in earnest in the mid-20th century. smolecule.com Scientists were initially interested in them as simplified, non-planar models to understand the stereochemistry and reactivity of sugars. smolecule.com

Early synthetic efforts were often hampered by significant challenges. The initial methods for producing these compounds were frequently hazardous, involving intermediates like explosive trinitroso- and trinitrophloroglucinoles. smolecule.com These dangerous procedures limited the availability of cyclohexanetriols and constrained research progress for several decades. A major breakthrough occurred in the 1990s with the development of safer and more efficient synthetic routes. smolecule.com For instance, a notable advancement was a method starting from phloroglucinol (B13840), which utilized azocoupling followed by catalytic hydrogenation, thereby avoiding the dangerous intermediates of older methods. smolecule.com This paved the way for more extensive investigation into their properties and applications. The foundational understanding of the conformation of the cyclohexane (B81311) ring itself was established much earlier by Hermann Sachse in 1890, who predicted the strainless "chair" and "boat" conformations, a concept that is central to understanding the structure of its derivatives like this compound.

Structural Isomerism and Stereochemical Considerations of this compound

The chemical identity and function of this compound are deeply entwined with its structure, which allows for both structural isomerism and complex stereoisomerism.

Structural Isomers: Cyclohexanetriols can exist as three different structural isomers, defined by the positions of the three hydroxyl groups on the cyclohexane ring. researchgate.net

| Isomer Name | Hydroxyl Group Positions | Common Descriptor |

| 1,2,3-Cyclohexanetriol | 1, 2, 3 | Vicinal (adjacent) |

| 1,2,4-Cyclohexanetriol | 1, 2, 4 | Asymmetric |

| This compound | 1, 3, 5 | Symmetric |

This table outlines the three structural isomers of cyclohexanetriol.

Stereoisomers and Conformation: For the symmetric 1,3,5-isomer, stereoisomerism arises from the relative orientation of the three hydroxyl groups with respect to the plane of the ring. This leads to two primary stereoisomers: cis,cis-1,3,5-cyclohexanetriol (also called all-cis) and cis,trans-1,3,5-cyclohexanetriol.

The cyclohexane ring is not planar and preferentially adopts a low-energy "chair" conformation to minimize angular and torsional strain. transformationtutoring.com In this conformation, substituents can occupy one of two positions: axial (pointing up or down, parallel to the main ring axis) or equatorial (pointing out from the equator of the ring). transformationtutoring.comlibretexts.org

A particularly noteworthy feature of cis,cis-1,3,5-cyclohexanetriol is its conformational preference. Early conformational studies revealed that it predominantly adopts a chair conformation where all three hydroxyl groups are in axial positions (syn-triaxial). smolecule.comsdstate.edu This is an unusual and highly significant finding because, for most substituted cyclohexanes, bulky groups prefer the more spacious equatorial position to avoid steric hindrance known as 1,3-diaxial interactions. chemistrysteps.com The stability of the triaxial form in cis,cis-1,3,5-cyclohexanetriol is a defining characteristic that sets it apart from many other polyol systems and influences its utility as a chemical scaffold. smolecule.com

| Stereoisomer | Common Name | Key Conformational Feature |

| cis,cis-1,3,5-Cyclohexanetriol | all-cis | Prefers a chair conformation with all three hydroxyl groups in the more sterically hindered axial positions. smolecule.comsdstate.edu |

| cis,trans-1,3,5-Cyclohexanetriol | - | One hydroxyl group has a different orientation relative to the other two, leading to conformations with both axial and equatorial groups. |

This table details the key stereoisomers of this compound and their conformational characteristics.

Significance of Cyclohexanetriols as Scaffolds in Advanced Synthesis and Materials Science

The unique, rigid, and well-defined three-dimensional structure of this compound makes it a valuable scaffold in several areas of chemical science. The hydroxyl groups provide reactive handles for further chemical modification, allowing for the construction of more elaborate molecules with tailored properties.

In materials science , this compound is used as a precursor for various functional materials. Its trifunctional nature makes it an excellent cross-linking agent or initiator in polymer synthesis. For example, it has been used to create biodegradable polyesters by reacting it with diacids, yielding materials with potential applications in drug delivery and tissue engineering. smolecule.com Furthermore, it can act as a tridentate ligand, binding to metal ions to form coordination complexes. sdstate.edu Such complexes are studied for their potential as precursors to ceramic materials. sdstate.edu

In advanced synthesis , the stereochemical purity of this compound isomers is exploited to build complex chiral molecules. The cis,cis isomer, for instance, is a commercially available starting material for the convergent synthesis of novel 19-nor-Vitamin D analogs, which are compounds of pharmaceutical interest. Its defined stereochemistry allows for precise control over the architecture of the final product. Derivatives of this compound have also been investigated as linkers in synthetic agonists for immune-system receptors and as components of ionophores designed for the selective detection of metal cations like Ca²⁺. rsc.org Its ability to form complexes with various molecules also makes it a subject of interest in the field of supramolecular chemistry. smolecule.com

| Field of Application | Role of this compound | Example Product/System |

| Materials Science | Polymer Initiator/Cross-linker | Biodegradable Polyesters smolecule.com |

| Materials Science | Tridentate Ligand | Precursors for Ceramic Materials sdstate.edu |

| Advanced Synthesis | Chiral Starting Material | 19-nor-Vitamin D Analogs |

| Supramolecular Chemistry | Complex-forming Agent | Ionophores for Cation Detection rsc.org |

| Medicinal Chemistry | Molecular Linker | Synthetic Receptor Agonists |

This table summarizes the significant applications of this compound as a chemical scaffold.

Structure

3D Structure

Properties

IUPAC Name |

cyclohexane-1,3,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O3/c7-4-1-5(8)3-6(9)2-4/h4-9H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSDSKERRNURGGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC(CC1O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00942577 | |

| Record name | Cyclohexane-1,3,5-triol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00942577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2041-15-8 | |

| Record name | 1,3,5-Cyclohexanetriol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2041-15-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phloroglucitol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25143 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclohexane-1,3,5-triol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00942577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 1,3,5 Cyclohexanetriol and Its Stereoisomers

Stereoselective and Stereospecific Routes to 1,3,5-Cyclohexanetriol

The spatial arrangement of the three hydroxyl groups on the cyclohexane (B81311) ring gives rise to multiple stereoisomers, primarily the cis and trans diastereomers. Controlling this stereochemistry is a central challenge and a key focus of modern synthetic strategies.

The most common precursor for this compound is phloroglucinol (B13840) (1,3,5-trihydroxybenzene). smolecule.com Catalytic hydrogenation of this aromatic compound is a primary route, where the choice of catalyst and reaction conditions can influence the diastereoselectivity of the product. The all-cis isomer is often the target of these syntheses. For instance, high-pressure hydrogenation of 1,3,5-trihydroxybenzene using a Raney-nickel catalyst has been shown to produce all-cis-cyclohexane-1,3,5-triol. researchgate.net A more recent method involves the hydrogenation of phloroglucinol using a 10% ruthenium on carbon catalyst in isopropyl alcohol at elevated temperature and pressure, achieving a 77% yield. smolecule.com

While direct hydrogenation often favors the cis isomer, the synthesis of the trans isomer can be achieved through stereospecific multistep sequences starting from the cis isomer. A common strategy involves selective protection of the hydroxyl groups followed by stereochemical inversion. For example, a stereospecific route starting from cis-1,3,5-cyclohexanetriol can be used to generate cis-1,3-trans-5-substituted cyclohexane derivatives. This is accomplished by direct tosylation of the triol, which preferentially forms the ditosylated product, followed by nucleophilic substitution with sodium azide (B81097), which proceeds with an inversion of stereochemistry. uea.ac.uk Subsequent reduction of the azide groups yields the diamine with a cis,trans relationship. uea.ac.uk

Another approach to achieving specific diastereomers involves the stereoselective reduction of a ketone precursor. The use of sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) has been noted for its ability to selectively reduce cyclohexanone (B45756) derivatives to cis-diols with high stereoselectivity (>95%). nih.gov

Table 1: Catalytic Hydrogenation Methods for Cyclohexanetriol Synthesis

| Precursor | Catalyst | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| Phloroglucinol | 10% Ruthenium on carbon | Isopropyl alcohol, 120°C, 7600.51 Torr, 24h | This compound | 77% | smolecule.com |

| 1,3,5-Trihydroxybenzene | Raney-nickel | High pressure | all-cis-Cyclohexane-1,3,5-triol | ~40% | researchgate.net |

| 1,2,4-Trihydroxybenzene | Raney-nickel | Ethanol, 100°C, 100 atm, 15h | (±)-all-cis-1,2,4-Cyclohexanetriol | 31% | researchgate.netarkat-usa.org |

| 1,2,4-Trihydroxybenzene | Rhodium on aluminium oxide (5%) | Tetrahydrofuran, 100 atm | (±)-all-cis-1,2,4-Cyclohexanetriol (predominant) | N/A | researchgate.netarkat-usa.org |

The synthesis of enantiomerically pure this compound derivatives is crucial for applications in pharmaceutical and materials science. A key strategy for achieving this is the enzymatic desymmetrization of the achiral meso-compound, cis,cis-1,3,5-cyclohexanetriol. This biocatalytic approach was critical in the synthesis of A-ring epimers of 19-nor-Calcitriol. uniovi.es By using an enzyme, researchers can selectively modify one of the equivalent hydroxyl groups in a protected derivative of cis,cis-1,3,5-cyclohexanetriol, creating a chiral intermediate that allows for the unambiguous synthesis of specific diastereoisomers. uniovi.esmdpi.com

Alternatively, chiral derivatives can be synthesized from a chiral pool starting material. For example, D-(−)-quinic acid has been used as a starting point to produce chiral A-ring synthons for vitamin D analogues. jst.go.jp This multi-step synthesis allows for the construction of a chiral cyclohexane framework with defined stereochemistry, which can then be further elaborated. jst.go.jp

Diastereoselective Synthesis of cis- and trans-1,3,5-Cyclohexanetriol

Green Chemistry Principles in this compound Production

The integration of green chemistry principles into synthetic routes aims to reduce environmental impact by using safer solvents, minimizing waste, and employing catalytic processes. semanticscholar.org

The catalytic hydrogenation of phloroglucinol is an example of a green synthetic method due to its high atom economy. smolecule.comoriprobe.com The use of heterogeneous catalysts like ruthenium on carbon or Raney-nickel allows for easier separation from the reaction mixture and potential for recycling, which are core tenets of green chemistry. smolecule.comresearchgate.net

Oxidation reactions of the hydroxyl groups in this compound or its precursors can also be designed with green principles in mind. Modern oxidation methods strive to replace stoichiometric, often toxic, heavy-metal oxidants (like chromium) with catalytic systems that use environmentally benign oxidants such as molecular oxygen (O₂) or hydrogen peroxide (H₂O₂). organic-chemistry.org For instance, efficient oxidation of alcohols to carboxylic acids can be achieved using catalysts like Fe(NO₃)₃·9H₂O with TEMPO and O₂ as the oxidant. organic-chemistry.org While not specifically detailed for this compound, these general green oxidation strategies are applicable for converting its hydroxyl groups into ketones or carboxylic acids, which are key steps in the synthesis of various analogues. uniovi.esorganic-chemistry.org

Biocatalysis represents a powerful green chemistry tool, offering high selectivity under mild reaction conditions (ambient temperature and pressure in aqueous media). Enzymes, particularly cytochrome P450 monooxygenases (CYP450s) and peroxygenases, are highly effective in catalyzing the selective hydroxylation of C-H bonds in hydrocarbons. researchgate.netnih.gov The regioselective and stereoselective hydroxylation of cyclohexane and its derivatives using engineered CYP450 enzymes demonstrates the potential to create polyhydroxylated cyclohexanes, including triols, with precise stereochemical control. nih.govacs.org

Recent research has shown that peroxygenase from Agrocybe aegerita can catalyze the hydroxylation of cyclohexane on a large scale, producing cyclohexanol (B46403) with minor overoxidation to cyclohexanone. csic.es This highlights the potential of biocatalysts to perform selective oxidations on an industrial scale, avoiding the harsh conditions and lack of selectivity often associated with traditional chemical oxidation of alkanes. csic.es Such enzymatic systems could theoretically be applied to introduce hydroxyl groups onto a cyclohexane ring in a controlled manner to build the 1,3,5-triol structure.

Catalytic Hydrogenation and Oxidation Strategies

Novel Synthetic Pathways to this compound Analogues

cis,cis-1,3,5-Cyclohexanetriol is a versatile starting material for the synthesis of complex and biologically relevant analogues. Its symmetric structure allows for controlled modifications to generate a variety of functionalized derivatives.

A significant application is in the synthesis of the A-ring of vitamin D analogues, such as 19-nor-Calcitriol. uniovi.esmdpi.com A typical synthetic sequence begins with the selective protection of the hydroxyl groups of the triol. For example, treatment with tert-butyldimethylsilyl chloride (TBDMSCl) can yield a di-silyl protected derivative. uniovi.es The remaining free hydroxyl group can then be oxidized using a reagent like Dess-Martin periodinane to produce the corresponding ketone. uniovi.es This ketone synthon is then coupled with a separate CD-ring/side chain fragment via methods like the Julia-Kocienski olefination to construct the final vitamin D analogue. uniovi.es

The triol framework can also be converted into nitrogen-containing analogues. A stereospecific route allows for the synthesis of cis-3,5-diazido-trans-hydroxycyclohexane. This is achieved by converting two of the hydroxyl groups into good leaving groups (e.g., tosylates) and subsequent displacement with azide ions, which inverts the stereochemistry at those centers. uea.ac.uk The resulting diazido alcohol is a versatile precursor that can be reduced to the corresponding diamino alcohol, a valuable ligand framework for coordination chemistry. uea.ac.uk

Cycloaddition Reactions and Rearrangement Processes

The construction of the six-membered ring of cyclohexanetriol often relies on cycloaddition reactions, which form carbon-carbon bonds and establish the cyclic framework. wikipedia.org The Diels-Alder reaction, a [4+2] cycloaddition, is a cornerstone of this approach, prized for its reliability and stereochemical control. wikipedia.orgiitk.ac.in In this reaction, a conjugated diene reacts with a dienophile (an alkene) to form a cyclohexene (B86901) derivative, which can then be further functionalized to yield the desired triol. wikipedia.orgebsco.com

A common strategy involves the Diels-Alder reaction between furan (B31954) and various dienophiles to produce 7-oxabicyclo[2.2.1]heptane derivatives (oxanorbornanes). researchgate.net These bicyclic adducts serve as rigid precursors in which the oxygen bridge can be cleaved at a later stage to reveal the cyclohexane skeleton. The stereoselectivity of the Diels-Alder reaction, particularly the preference for the endo product, allows for precise control over the relative stereochemistry of substituents on the newly formed ring. organic-chemistry.org The reaction is typically most efficient when an electron-rich diene is paired with an electron-poor dienophile. libretexts.org

Following the initial cycloaddition, rearrangement reactions can be employed to modify the carbon skeleton or introduce functionality. thermofisher.com Processes such as the pinacol (B44631) rearrangement can be synthetically useful, involving the transformation of a 1,2-diol to a ketone or aldehyde. libretexts.org In the context of polycyclic precursors, such rearrangements can drive ring contraction or expansion, enabling access to specific stereochemical arrangements required for complex targets. libretexts.org These rearrangements are often stereospecific, proceeding with retention of configuration at the migrating carbon atom, which is critical for maintaining stereochemical integrity during a multi-step synthesis. libretexts.org

Table 1: Examples of Cycloaddition Reactions for Cyclohexanetriol Precursors

| Diene | Dienophile | Product Type | Significance | Reference(s) |

|---|---|---|---|---|

| 1,3-Butadiene | Acrolein | 2-Cyclohexen-1-one derivative | Forms a functionalized cyclohexene ring directly. | iitk.ac.in |

| Furan | Maleic Anhydride | 7-Oxabicyclo[2.2.1]hept-5-ene derivative | Creates a versatile oxanorbornane precursor for further modification. | researchgate.net |

| Cyclopentadiene | Maleic Anhydride | Bicyclo[2.2.1]heptene derivative | Establishes multiple stereocenters in a single, stereoselective step. | iitk.ac.in |

| 1,3,5-Cycloheptatriene | Si-containing alkynes | Bicyclo[4.2.1]nona-2,4,7-triene derivative | [6π + 2π] cycloaddition to form bicyclic systems. | mdpi.com |

Chemoenzymatic Synthesis of Functionalized Cyclohexanetriols

Chemoenzymatic synthesis combines the versatility of chemical reactions with the high selectivity of biological catalysts (enzymes). This hybrid approach is particularly effective for producing enantiopure compounds, a significant challenge for traditional organic synthesis. rsc.orgrsc.orgnih.gov Key strategies in the synthesis of chiral cyclohexanetriols include enzymatic desymmetrization and the biocatalytic transformation of aromatic precursors. researchgate.netmdpi.com

Enzymatic desymmetrization is a powerful technique where an enzyme selectively modifies one of two identical (enantiotopic) functional groups in a prochiral or meso compound. chinesechemsoc.org This process can convert a symmetrical, achiral starting material into a single, chiral enantiomer. For example, the desymmetrization of meso-epoxides, such as cyclohexene oxide, using epoxide hydrolase enzymes can yield enantiomerically enriched cyclohexane-1,2-diols. researchgate.net Mutants of limonene (B3431351) epoxide hydrolase (LEH) have been developed to produce either the (R,R)- or (S,S)-cyclohexane-1,2-diol with high enantiomeric excess (ee). These chiral diols are valuable intermediates that can be converted into various functionalized cyclohexanetriols.

Another prominent chemoenzymatic route begins with the biotransformation of simple aromatic compounds. Enzymes like toluene (B28343) dioxygenase (TDO) can catalyze the enantioselective dihydroxylation of monosubstituted benzenes to produce homochiral cis-1,2-cyclohexadiene-diols. mdpi.com These dienediols are versatile chiral building blocks. A general and efficient method for synthesizing (−)-conduritol C derivatives utilizes this enzymatic transformation as the key step to establish the desired stereochemistry. The process involves the TDO-catalyzed dihydroxylation of a substituted benzene, followed by a few chemical steps, including an enantioselective epoxide ring-opening, to furnish the target conduritol. mdpi.com Similarly, ene-reductases from the Old Yellow Enzyme (OYE) family have been used for the asymmetric desymmetrization of prochiral 2,5-cyclohexadienones, providing chiral cyclohexenones that serve as precursors to cyclohexanetriol derivatives. rsc.org

Table 2: Selected Chemoenzymatic Reactions for Cyclohexanetriol Synthesis

| Enzyme/Enzyme Class | Substrate | Reaction Type | Product | Key Finding | Reference(s) |

|---|---|---|---|---|---|

| Toluene Dioxygenase (TDO) | Monosubstituted Benzenes | Dihydroxylation | Homochiral cis-1,2-cyclohexadiene-diols | Provides access to enantiopure precursors for conduritols. | mdpi.com |

| Limonene Epoxide Hydrolase (LEH) | Cyclohexene Oxide | Desymmetrization (Hydrolysis) | (R,R)- or (S,S)-Cyclohexane-1,2-diol | LEH variants can achieve ee values in the range of 80–94%. | |

| Ene-reductase (Bacillus subtilis YqjM) | Prochiral 2,5-Cyclohexadienones | Desymmetrization (Reduction) | Chiral γ,γ-disubstituted Cyclohexenones | High enantioselectivity for a broad range of substrates. | rsc.org |

| Squalene-hopene cyclase (SHC) | Geranylgeraniol | Polyene Cyclization | Spongiane diterpenoids | Demonstrates biocatalytic cyclization as a key step in complex terpenoid synthesis. | rsc.org |

Conformational Analysis and Stereochemical Elucidation of 1,3,5 Cyclohexanetriol Systems

Theoretical and Experimental Investigations of Conformational Preferences in 1,3,5-Cyclohexanetriol Isomers

The conformational landscape of this compound isomers is dominated by the chair conformation of the cyclohexane (B81311) ring, which minimizes angle and torsional strain. The stability of a particular chair conformer is primarily determined by the steric interactions of the hydroxyl groups.

Theoretical calculations, such as those employing density functional theory (DFT), and experimental techniques like nuclear magnetic resonance (NMR) spectroscopy are crucial tools for investigating these conformational preferences. liverpool.ac.uk For instance, in cis,cis-1,3,5-cyclohexanetriol, the all-equatorial conformation is significantly more stable than the all-axial conformation due to the avoidance of severe 1,3-diaxial interactions between the hydroxyl groups. libretexts.org In contrast, for cis,trans-1,3,5-cyclohexanetriol, a conformational equilibrium exists where the molecule can adopt a chair conformation with either two axial hydroxyl groups and one equatorial, or one axial and two equatorial hydroxyls. The relative populations of these conformers are influenced by the solvent and temperature. rsc.org

NMR spectroscopy, particularly the analysis of vicinal proton-proton coupling constants (³JHH), provides valuable experimental insight into the time-averaged conformation of these molecules in solution. liverpool.ac.uk A larger coupling constant is indicative of a dihedral angle of approximately 180°, which is characteristic of an axial-axial relationship between protons, while smaller coupling constants suggest axial-equatorial or equatorial-equatorial arrangements. This data, when compared with theoretical predictions from Karplus-type equations, allows for the determination of the predominant conformation. nih.gov

| Isomer | Conformation | Relative Energy (kcal/mol) |

| cis,cis | all-equatorial | 0.0 |

| cis,cis | all-axial | > 10 |

| cis,trans | 2-eq, 1-ax | 0.0 |

| cis,trans | 1-eq, 2-ax | ~1.5 |

Note: Relative energies are approximate and can vary based on the computational method and solvent model used.

Intramolecular and Intermolecular Hydrogen Bonding Networks in this compound Aggregates

Hydrogen bonding plays a pivotal role in the structure and properties of this compound. Intramolecular hydrogen bonds can form between hydroxyl groups within the same molecule, influencing its conformational preferences. For a 1,3-diaxial arrangement of hydroxyl groups, an intramolecular hydrogen bond can form, which can partially offset the steric strain of this conformation. scispace.com However, in many solvents, particularly those that are strong hydrogen bond acceptors like DMSO, this intramolecular interaction is disrupted in favor of intermolecular hydrogen bonds with the solvent. liverpool.ac.uk

Intermolecular hydrogen bonding is the dominant force in the formation of aggregates and the crystal structure of this compound. In the solid state, these molecules arrange themselves to maximize the number of hydrogen bonds, creating extensive three-dimensional networks. sioc-journal.cn These networks are crucial in determining the physical properties of the compound, such as its melting point and solubility. The cooperative nature of these hydrogen bond networks, where the formation of one hydrogen bond strengthens adjacent ones, leads to highly stable crystal lattices. nih.gov

Studies on polyalcoholic compounds with a cyclohexane frame, including 1α,3α,5α-cyclohexanetriol (also known as cis-phloroglucitol), have shown that the ability to form intramolecular hydrogen bonds significantly affects their hydration behavior. nih.gov Compounds where hydroxyl groups are too far apart to form intramolecular hydrogen bonds exhibit temperature-dependent hydration, whereas those with closely spaced hydroxyls that can form such bonds show temperature-independent hydration. nih.gov

Stereochemical Assignment Methodologies for this compound Derivatives

The unambiguous assignment of stereochemistry in this compound derivatives is essential for understanding their structure-activity relationships. A combination of spectroscopic and chemical methods is often employed.

NMR spectroscopy is a powerful tool for this purpose. In addition to vicinal coupling constants, the nuclear Overhauser effect (NOE) can be used to determine the spatial proximity of protons. An NOE between two protons indicates they are close in space, which can help to distinguish between cis and trans relationships of substituents. For complex derivatives, two-dimensional NMR techniques like COSY (Correlation Spectroscopy) and HMQC (Heteronuclear Multiple Quantum Coherence) are invaluable for assigning proton and carbon signals, respectively. liverpool.ac.uk

Chemical derivatization can also be used to aid in stereochemical assignment. For example, the formation of cyclic acetals or ketals with diols can help to lock the conformation of the cyclohexane ring, simplifying the NMR spectrum and making the assignment of relative stereochemistry more straightforward. rsc.org

In cases where spectroscopic methods are inconclusive, X-ray crystallography provides the definitive assignment of both relative and absolute stereochemistry. However, this technique requires the formation of a suitable single crystal, which is not always feasible.

A notable example of stereochemical assignment challenges arises in the synthesis of vitamin D analogs, where cis,cis-1,3,5-cyclohexanetriol is used as a starting material. mdpi.comuniovi.es The structural elucidation of the final diastereomeric products often requires a combination of advanced NMR techniques and, in some cases, biocatalytic methods to prepare orthogonally protected derivatives that simplify spectral analysis. mdpi.comuniovi.es

Dynamic Conformational Processes and Energy Landscapes of this compound

The cyclohexane ring is not static; it undergoes a dynamic process called ring inversion or chair flipping. In this process, axial substituents become equatorial and vice versa. The rate of this inversion is dependent on the energy barrier between the two chair conformations. For this compound, the energy landscape is a representation of the potential energy of the molecule as a function of its conformation. iosrjournals.org

The energy landscape of a molecule describes the various conformations it can adopt and the energy barriers between them. arxiv.orgopenedition.orguni-leipzig.de For this compound, the lowest energy points on this landscape correspond to the stable chair conformations. The transition states for ring inversion are higher in energy and correspond to boat or twist-boat conformations. The height of the energy barrier to inversion is influenced by the substitution pattern. For instance, bulky substituents can significantly raise the energy barrier, slowing down the rate of ring inversion.

Variable temperature NMR studies can be used to probe these dynamic processes. At low temperatures, the rate of ring inversion can be slowed down to the point where separate signals for the axial and equatorial protons of each conformer can be observed. As the temperature is increased, these signals broaden and eventually coalesce into a single time-averaged signal, from which the rate of inversion and the activation energy for the process can be calculated. mdpi.com Molecular dynamics simulations also provide a powerful computational tool to explore these dynamic processes and visualize the transitions between different conformational states. rsc.org

Reactivity Profiles and Derivatization Strategies for 1,3,5 Cyclohexanetriol

Selective Functionalization of Hydroxyl Groups in 1,3,5-Cyclohexanetriol

The primary challenge in the chemistry of this compound is achieving selective functionalization of one or two of its three chemically similar hydroxyl groups. Researchers have developed several strategies to overcome this, enabling the synthesis of complex intermediates. libretexts.org

Regioselective esterification and etherification are cornerstone strategies for differentiating the hydroxyl groups of this compound, often serving as a gateway to more complex transformations.

A prominent method for achieving selectivity is through enzymatic desymmetrization. mdpi.com In the synthesis of precursors for vitamin D3 analogues, a mono-protected derivative of cis,cis-1,3,5-cyclohexanetriol, which is a prochiral 1,3-diol, can be selectively acetylated. libis.bemdpi.com This reaction, catalyzed by lipases such as that from Pseudomonas cepacia, demonstrates high selectivity, yielding a mono-acetylated product that breaks the molecule's symmetry and allows for distinct functionalization of the remaining hydroxyl groups. mdpi.comlibis.be

Chemical methods involving sterically demanding protecting groups are also highly effective. For instance, in the synthesis of A-ring synthons for 19-nor-vitamin D analogues, cis,cis-1,3,5-cyclohexanetriol can be treated with tert-butyldimethylsilyl chloride (TBDMSCl). This reagent selectively protects the 1- and 3-hydroxyl groups, leaving the C5-hydroxyl available for subsequent reactions. mdpi.com Similarly, direct tosylation can be employed to yield ditosylate products, although this may proceed with lower yields compared to a protection/deprotection strategy. rsc.org

| Reactant | Reagent(s) | Product Type | Selectivity | Application | Reference |

|---|---|---|---|---|---|

| mono-TBDPS-protected cis,cis-1,3,5-cyclohexanetriol | Lipase (B570770) from Pseudomonas cepacia, vinyl acetate (B1210297) | Mono-acetylated diol | Enzymatic desymmetrization of a prochiral 1,3-diol | Synthesis of vitamin D analogues | libis.bemdpi.com |

| cis,cis-1,3,5-Cyclohexanetriol | tert-Butyldimethylsilyl chloride (TBDMSCl), Et3N | Di-silyl ether | Selective protection of 1,3-hydroxyls | Synthesis of A-ring synthons | mdpi.com |

| cis-1,3,5-Cyclohexanetriol | p-Toluenesulfonyl chloride (TsCl) | Ditosylate | Direct tosylation of two hydroxyl groups | Synthesis of ligands for cobalt complexes | rsc.org |

Once selective protection is achieved, the remaining free hydroxyl group(s) can be subjected to controlled oxidation. A common strategy involves the oxidation of a single free hydroxyl group to a ketone. For example, a di-silylated this compound intermediate can be oxidized using reagents like Dess-Martin periodinane to furnish the corresponding ketone. libretexts.org This transformation is a key step in creating versatile A-ring synthons for prostaglandin (B15479496) and vitamin D synthesis. libretexts.orgmdpi.com More advanced methods involve the direct, site-selective C–H oxidation of related meso-diethers using manganese catalysts and hydrogen peroxide, which can achieve high enantioselectivity. researchgate.net

Conversely, the reduction of ketone intermediates derived from the cyclohexanetriol scaffold is crucial for establishing specific stereochemistries. The stereoselective reduction of a cyclohexanone (B45756) derivative with reagents like sodium borohydride (B1222165) triacetate (NaBH(OAc)3) has been used to produce specific tetrol configurations, highlighting the control that can be exerted over the scaffold's stereocenters. nih.gov

| Reactant | Oxidizing Agent | Product | Purpose | Reference |

|---|---|---|---|---|

| Di-protected this compound | Dess-Martin Periodinane | Cyclohexanone derivative | Creation of A-ring synthon for further coupling | libretexts.org |

| Cyclohexyl-3,5-meso-diethers | Chiral Mn catalyst, H2O2 | Desymmetrized 3-methoxycyclohexanone | Enantioselective C-H oxidation for chiral scaffolds | researchgate.net |

The 1,3-diol motif present in this compound is well-suited for the formation of cyclic adducts, such as acetals and ketals, which can serve as protecting groups or as functional elements themselves. chemtube3d.comlibretexts.org A notable example is the reaction of this compound with phenylboronic acid. This reaction proceeds under reflux in toluene (B28343) to form a cyclic boronate ester, which effectively protects two of the hydroxyl groups (the 1,3-diol unit) simultaneously. jst.go.jp The remaining free hydroxyl group can then be functionalized, for instance, by conversion to a benzoate (B1203000) ester, before the boronate ester is cleaved to regenerate the diol. jst.go.jp This strategy provides an alternative route to the selective functionalization of the triol scaffold.

Controlled Oxidation and Reduction Pathways

Mechanistic Studies of Key Reactions Involving this compound

Understanding the mechanisms of the reactions involving this compound is crucial for optimizing conditions and predicting outcomes. In the enzymatic desymmetrization of diols via acylation, the lipase enzyme (e.g., Candida antarctica lipase B) creates a chiral pocket that selectively binds one of the two enantiotopic hydroxyl groups, facilitating acyl transfer from a donor like vinyl acetate to that specific site with high enantioselectivity. nih.gov

For C-C bond formation, the Julia-Kocienski olefination is a powerful tool. alfa-chemistry.comwikipedia.org Its mechanism involves the addition of a metalated heteroaryl sulfone (e.g., from a PT-sulfone) to an aldehyde or ketone. organic-chemistry.org This is followed by a spontaneous Smiles rearrangement and subsequent elimination of sulfur dioxide and an aryloxy anion to form the alkene. mdpi.com The high E-selectivity often observed is a result of the kinetically controlled, diastereoselective addition of the metalated sulfone to the carbonyl, which leads to an anti-β-alkoxysulfone that stereospecifically decomposes to the E-alkene. wikipedia.orgmdpi.com

C-C Bond Forming Reactions on this compound Scaffolds

The functionalized this compound scaffold serves as an excellent platform for subsequent carbon-carbon bond-forming reactions to construct more complex molecular frameworks. A prime example is the use of the Julia-Kocienski olefination in the convergent synthesis of 19-nor-vitamin D analogues. mdpi.comjst.go.jp

In this synthetic strategy, an A-ring synthon, prepared as a ketone from this compound via selective protection and oxidation, is coupled with a separate CD-ring/side chain fragment that contains a sulfone group. mdpi.comjst.go.jp The olefination reaction creates the critical C=C bond that links the two major parts of the molecule, constructing the diene unit characteristic of vitamin D derivatives. jst.go.jp This highlights the utility of the cyclohexanetriol scaffold in providing the correct stereochemical and functional foundation for key bond-forming events in total synthesis.

Synthesis of Polymeric and Supramolecular Structures Based on this compound

The trifunctional and symmetric nature of this compound makes it an attractive building block for the synthesis of polymers and supramolecular assemblies. It can act as a trifunctional initiator in polymerization reactions. For example, it has been cited as an initiator for the ring-opening polymerization of monomers like ε-caprolactone and in the formation of poly(orthocarbonate acetal) bioerodible polymers. google.comepo.org In these roles, each hydroxyl group can initiate the growth of a polymer chain, leading to the formation of three-armed, star-shaped, or cross-linked polymeric structures.

In supramolecular chemistry, this compound and its derivatives serve as versatile ligands for the construction of complex coordination compounds and metal-organic frameworks. smolecule.com Research has shown its ability to form complexes with various metal ions. For instance, derivatives of cis,cis-1,3,5-cyclohexanetriol have been used to create manganese clusters and as ligands in cobalt-based electrocatalysts. rsc.org Furthermore, a triphosphate derivative of cis,cis-1,3,5-cyclohexanetriol has been used as a model compound for inositol (B14025) 1,4,5-triphosphate in studies involving luminescence sensors built from ruthenium-templated assemblies of zinc complexes. mdpi.com These applications leverage the specific spatial arrangement of the hydroxyl groups to direct the self-assembly of intricate, functional supramolecular architectures. researchgate.net

Advanced Spectroscopic and Structural Characterization Methodologies for 1,3,5 Cyclohexanetriol Systems

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of 1,3,5-cyclohexanetriol in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each nucleus, allowing for the determination of stereochemistry and purity. For instance, the vicinal coupling constants observed in ¹H NMR are instrumental in distinguishing between cis and trans diastereomers. In cis-1,3,5-cyclohexanetriol, the hydroxyl groups are expected to be in equatorial positions in a dimethyl sulfoxide (B87167) (DMSO) solution, with a characteristic CH-OH coupling constant of approximately 4.71 Hz. liverpool.ac.uk

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR experiments are powerful tools that resolve overlapping signals and reveal through-bond and through-space correlations between nuclei, which is essential for the unambiguous assignment of complex spectra. wikipedia.orgyoutube.com

Correlation Spectroscopy (COSY): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds (²J or ³J coupling). sdsu.eduemerypharma.com In a COSY spectrum of a this compound derivative, cross-peaks would appear between the methine proton (CH-OH) and the adjacent methylene (B1212753) protons (CH₂), as well as between the geminal protons of the methylene groups. This allows for the tracing of the spin-spin coupling network within the cyclohexane (B81311) ring.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates the chemical shifts of protons with the directly attached heteronuclei, most commonly ¹³C. emerypharma.comcolumbia.edu Each cross-peak in an HSQC spectrum represents a direct C-H bond. For this compound, this technique would show correlations between the methine protons and their corresponding carbons (C1, C3, C5) and between the methylene protons and their respective carbons (C2, C4, C6), confirming the carbon skeleton and the location of the hydroxyl groups.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY is a through-space correlation technique that identifies protons that are in close spatial proximity, regardless of whether they are directly bonded. researchgate.net This is crucial for determining the stereochemistry and conformation of the molecule. For a substituted this compound, NOESY can distinguish between axial and equatorial substituents by observing the spatial relationships between protons on the ring. For example, a cross-peak between a methine proton and a proton on a substituent would indicate their close proximity in the three-dimensional structure.

A representative table of expected 2D NMR correlations for a generic this compound derivative is provided below.

| Proton (¹H) | COSY Correlations (¹H) | HSQC Correlations (¹³C) | HMBC Correlations (¹³C) |

| H1 (CHOH) | H2, H6 | C1 | C2, C5, C6 |

| H3 (CHOH) | H2, H4 | C3 | C2, C4, C5 |

| H5 (CHOH) | H4, H6 | C5 | C1, C4, C6 |

| H2a, H2b (CH₂) | H1, H3, H2b/H2a | C2 | C1, C3, C4 |

| H4a, H4b (CH₂) | H3, H5, H4b/H4a | C4 | C3, C5, C6 |

| H6a, H6b (CH₂) | H1, H5, H6b/H6a | C6 | C1, C2, C5 |

Solid-State NMR Applications for Conformational and Polymorphic Analysis

Solid-state NMR (ssNMR) is a powerful technique for studying the structure and dynamics of molecules in the solid phase. mdpi.com It is particularly valuable for analyzing polymorphism, where a compound can exist in different crystalline forms with distinct physical properties. The lineshape of a carbonyl nucleus in the solid-state NMR spectrum can indicate the local structural order. For this compound and its derivatives, ssNMR can provide insights into the conformational rigidity or flexibility of the cyclohexane ring in the crystalline state. Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) can enhance the signal of low-abundance nuclei like ¹³C and provide information on the different carbon environments within the crystal lattice. mdpi.commdpi.com By analyzing the chemical shift anisotropies, ssNMR can help to determine the orientation of different molecular fragments and to characterize the intermolecular interactions, such as hydrogen bonding, that define the crystal packing.

X-ray Crystallography for Absolute Configuration and Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state, providing precise information on bond lengths, bond angles, and the absolute configuration of chiral centers. sdstate.edu The crystal structure of a derivative, 2,4,6-tri-O-benzyl-myo-inositol ([2,4,6-tris(benzyloxy)-1,3,5-cyclohexanetriol]), has been determined, revealing a chair conformation for the cyclohexane ring. iucr.org In this structure, five of the substituents are in equatorial orientations, while one is axial. iucr.org

Studies on metal complexes of cis,cis-1,3,5-cyclohexanetriol have shown that the ligand can undergo a conformational change upon coordination to a metal ion. sdstate.edu The equatorial arrangement of the three hydroxyl groups in the free ligand can convert to a sterically less favorable axial conformation when coordinated to a metal, a change that is stabilized by the chelate effect. sdstate.edu These X-ray diffraction studies have been crucial in understanding the coordination chemistry of this compound. sdstate.edusmolecule.com

Below is a table with representative crystallographic data for a metal complex of cis,cis-1,3,5-cyclohexanetriol.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123(2) |

| b (Å) | 14.567(3) |

| c (Å) | 9.876(2) |

| β (°) | 115.43(1) |

| Volume (ų) | 1315.9(5) |

| Z | 4 |

(Note: The data in this table is representative and based on published structures of similar compounds for illustrative purposes.)

Mass Spectrometry (MS) and Fragmentation Pathway Analysis of this compound Analogues

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. Under electron ionization (EI), cyclohexanetriols undergo characteristic fragmentation. aip.org A common pathway involves the initial loss of a water molecule, followed by a retro-Diels-Alder (rDA) reaction. aip.org For example, in the mass spectrum of 1,2,3-cyclohexanetriol, a prominent peak is observed corresponding to the loss of water and a molecule of ethenol. aip.org While specific data for this compound is not detailed in the search results, similar fragmentation pathways involving sequential loss of water and ring cleavage would be expected. The analysis of these fragmentation patterns is crucial for the identification of unknown polyhydroxylated cyclohexanes. bvsalud.org

A plausible fragmentation pathway for this compound under EI-MS is outlined below:

| m/z | Ion | Fragmentation Step |

| 132 | [C₆H₁₂O₃]⁺˙ | Molecular Ion |

| 114 | [C₆H₁₀O₂]⁺˙ | [M - H₂O]⁺˙ |

| 96 | [C₆H₈O]⁺˙ | [M - 2H₂O]⁺˙ |

| 78 | [C₆H₆]⁺˙ | [M - 3H₂O]⁺˙ |

| 85 | [C₅H₉O]⁺ | Ring cleavage and loss of CH₂OH |

| 70 | [C₄H₆O]⁺˙ | Retro-Diels-Alder of [M - H₂O]⁺˙ |

(Note: This table represents a hypothetical fragmentation pattern based on the principles of mass spectrometry and data from related compounds.)

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification and Conformational Insights

Vibrational spectroscopy, which includes infrared (IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule and is highly effective for identifying functional groups and gaining insights into molecular conformation. nih.govresearchgate.netifo.lviv.ua

Infrared (IR) Spectroscopy: The IR spectrum of this compound is characterized by a strong, broad absorption band in the region of 3200-3600 cm⁻¹, which is indicative of the O-H stretching vibrations of the hydroxyl groups. The C-O stretching vibrations typically appear in the 1000-1200 cm⁻¹ region. The C-H stretching vibrations of the cyclohexane ring are observed around 2850-3000 cm⁻¹, while the CH₂ scissoring and rocking modes appear in the fingerprint region (below 1500 cm⁻¹). nih.gov

Raman Spectroscopy: Raman spectroscopy is a complementary technique to IR spectroscopy. For cyclohexane, strong Raman bands are observed for C-C stretching and CH₂ twisting and rocking modes. ustc.edu.cn For this compound, Raman spectroscopy would be sensitive to the vibrations of the carbon skeleton and could provide information on the symmetry of the molecule and its conformational state. For example, the breathing mode of the cyclohexane ring would be a prominent feature in the Raman spectrum.

A table of characteristic vibrational frequencies for this compound is presented below.

| Vibrational Mode | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |

| O-H Stretch | 3200-3600 (broad) | Weak |

| C-H Stretch | 2850-3000 | 2850-3000 |

| CH₂ Scissor | ~1450 | ~1450 |

| C-O Stretch | 1000-1200 | Weak |

| C-C Stretch | Fingerprint region | Strong |

| Ring Breathing | Inactive/Weak | Strong |

(Note: The frequencies in this table are approximate and based on general values for cyclohexanols.)

Chiroptical Spectroscopy (Circular Dichroism, Optical Rotatory Dispersion) for Chiral Derivatives

Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are essential for the stereochemical analysis of chiral molecules. wikipedia.orglibretexts.org These methods measure the differential interaction of left and right circularly polarized light with a chiral sample. wikipedia.org For chiral derivatives of this compound, CD and ORD can be used to determine the absolute configuration of stereocenters and to study conformational changes in solution.

Circular Dichroism (CD): CD spectroscopy measures the difference in absorption of left and right circularly polarized light as a function of wavelength. nih.gov A CD spectrum will show positive or negative peaks (Cotton effects) in the region of the chromophore's absorption bands. The sign and intensity of these peaks are directly related to the three-dimensional arrangement of atoms around the chromophore. For a chiral derivative of this compound, the hydroxyl groups themselves are not strong chromophores in the accessible UV-Vis range. However, if a chromophoric group is introduced into the molecule, its CD spectrum will be sensitive to the chiral environment of the cyclohexane ring.

Optical Rotatory Dispersion (ORD): ORD measures the change in the angle of optical rotation as a function of wavelength. leidenuniv.nlkud.ac.in An ORD curve will show a plain curve far from an absorption band and an anomalous curve (a Cotton effect) in the vicinity of an absorption band. The shape of the Cotton effect in the ORD curve is related to the stereochemistry of the molecule.

The application of these techniques, often in combination with quantum chemical calculations, allows for the confident assignment of the absolute configuration of chiral this compound derivatives. rsc.org

Theoretical and Computational Chemistry Applied to 1,3,5 Cyclohexanetriol

Quantum Mechanical Calculations of Electronic Structure and Energetics of 1,3,5-Cyclohexanetriol Isomers

Quantum mechanical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and relative stabilities of this compound isomers. researchgate.net The stereochemical arrangement of the three hydroxyl groups gives rise to different isomers, with the cis,cis and cis,trans configurations being of particular interest.

Computational studies focus on determining the optimized geometries and energies of these isomers. For instance, in cis,cis-1,3,5-cyclohexanetriol, all three hydroxyl groups can occupy equatorial positions on the cyclohexane (B81311) ring, which is generally the most stable conformation. liverpool.ac.ukquora.com This arrangement minimizes steric strain and allows for favorable intramolecular hydrogen bonding networks, which can be predicted through computational modeling.

The stability of different isomers is influenced by a combination of steric hindrance, electronic effects, and intramolecular interactions. pearson.com DFT calculations can quantify these energetic differences. For example, the relative energies of chair, boat, and twist-boat conformations of the cyclohexane ring can be calculated to determine the most stable conformer for each isomer. The energy difference between isomers with axial versus equatorial hydroxyl groups can also be determined, confirming the general principle that equatorial substitution is more stable for bulky groups. quora.commvpsvktcollege.ac.in

Recent research has also employed computational methods to study the properties of derivatives, such as rigid tricyclic this compound derivatives, by calculating their vertical and adiabatic detachment energies. researchgate.net These calculations provide a measure of anion stabilization due to hydrogen bonding and inductive effects. researchgate.net

Table 1: Calculated Relative Energies of this compound Conformers

| Isomer/Conformer | Method/Basis Set | Relative Energy (kcal/mol) | Reference |

| cis,cis-all-equatorial | DFT/B3LYP/6-31G | 0.00 | |

| cis,cis-all-axial | DFT/B3LYP/6-31G | > 5.0 | mvpsvktcollege.ac.in |

| cis,trans-diequatorial-axial | DFT/B3LYP/6-31G* | Varies | mvpsvktcollege.ac.in |

Note: The values in this table are illustrative and depend on the specific computational method and basis set used. The general trend shows the higher stability of the all-equatorial conformer.

Molecular Dynamics Simulations for Conformational Landscapes and Solvent Interactions

Molecular dynamics (MD) simulations offer a powerful tool to explore the conformational landscape of this compound and its interactions with solvent molecules over time. nih.govchemrxiv.org Unlike static quantum mechanical calculations, MD simulations provide a dynamic picture of the molecule's behavior, including ring-flipping and changes in hydroxyl group orientations. nih.gov

By simulating the molecule in a box of explicit solvent molecules (e.g., water, DMSO), researchers can study how solvent interactions influence the conformational preferences of the triol. chemrxiv.orgnist.gov For instance, in a polar protic solvent like water, the hydroxyl groups of this compound can form extensive hydrogen bonds with the surrounding water molecules. nist.gov MD simulations can reveal the average number of hydrogen bonds, their lifetimes, and their geometric characteristics.

These simulations are crucial for understanding the dynamic equilibrium between different conformers. The free energy landscape can be mapped to identify the most populated conformational states and the energy barriers between them. chemrxiv.org This information is particularly valuable for interpreting experimental data, such as NMR spectra, where observed properties are often an average over multiple rapidly interconverting conformations. liverpool.ac.uk The choice of force field is critical for the accuracy of MD simulations, and parameters are often validated against experimental data or higher-level quantum mechanical calculations. lambris.com

Prediction of Spectroscopic Parameters and Reaction Pathways Using Computational Models

Computational models are extensively used to predict spectroscopic parameters for this compound, aiding in the interpretation of experimental spectra. chemicalbook.com DFT calculations, often combined with the Gauge-Including Atomic Orbital (GIAO) method, can predict ¹H and ¹³C NMR chemical shifts with a high degree of accuracy. liverpool.ac.ukmdpi.comresearchgate.net These predictions are invaluable for assigning peaks in experimental NMR spectra and for confirming the stereochemistry of synthesized isomers. liverpool.ac.uk Discrepancies between calculated and experimental shifts can point to solvent effects or dynamic processes not fully captured by the computational model.

Furthermore, computational chemistry is a powerful tool for exploring potential reaction pathways of this compound. cecam.orgresearchgate.netcam.ac.uk By calculating the energies of reactants, transition states, and products, researchers can map out the potential energy surface for a given reaction. This allows for the determination of activation energies and reaction enthalpies, providing insights into the feasibility and selectivity of different chemical transformations. For example, the mechanism of reactions involving the hydroxyl groups, such as esterification or etherification, can be elucidated. The effect of catalysts on the reaction pathway can also be modeled, helping to understand how they lower the activation energy and influence the outcome of the reaction. researchgate.net

Rational Design of this compound Derivatives for Targeted Reactivity and Selectivity

The insights gained from theoretical and computational studies enable the rational design of this compound derivatives with specific, targeted properties. researchgate.netnih.gov By modifying the structure of the parent molecule in silico, chemists can predict how these changes will affect its reactivity, selectivity, and physical properties before committing to laboratory synthesis.

For example, computational models can be used to design ligands based on the this compound scaffold for use in coordination and supramolecular chemistry. By calculating the binding energies and geometries of metal complexes with different derivatives, it is possible to identify ligands with high affinity and selectivity for specific metal ions.

In the context of developing new catalysts or materials, computational screening can be employed to evaluate a large number of potential derivatives. researchgate.net For instance, if the goal is to create a derivative with enhanced acidity of one of its hydroxyl groups, the pKa can be estimated using computational methods. This allows for the pre-selection of the most promising candidates for synthesis and experimental testing. The ability to predict how structural modifications influence electronic properties is key to designing molecules for applications in areas like asymmetric catalysis and materials science. researchgate.net

Applications of 1,3,5 Cyclohexanetriol As a Chiral or Achiral Scaffold in Advanced Organic Synthesis and Materials Science

Utilization as a Building Block in Complex Molecule Synthesis

1,3,5-Cyclohexanetriol, with its stereochemically rich and modifiable cyclohexane (B81311) core, serves as a versatile building block in the synthesis of complex organic molecules. Its utility spans from the creation of natural product analogs to the construction of intricate supramolecular structures.

Precursors to Natural Products and Pharmaceutical Intermediates

The cyclohexane framework of this compound is a key structural motif in various natural products and biologically active molecules. Organic chemists have capitalized on this by employing it as a starting material or a key intermediate in their synthetic strategies.

A notable application is in the synthesis of vitamin D analogs. For instance, researchers have developed a convergent synthesis of 1-epi- and 3-epi-19-nor-Calcitriol, which are structurally simple yet synthetically challenging A-ring epimers of 19-nor-1α,25-(OH)2-D3. uniovi.es This synthesis commenced from cis,cis-1,3,5-cyclohexanetriol and a protected 25-hydroxy Grundmann's ketone. uniovi.es The key step involved a Julia-Kocienski coupling of the corresponding C,D-ring/side chain sulfone fragment with the A-ring ketone moiety derived from the triol. uniovi.es

Furthermore, derivatives of this compound have been instrumental in the synthesis of carbasugars, which are carbohydrate mimics with potential therapeutic applications. For example, it is a precursor in the synthesis of various gabosines, which are C7 carbasugars. The stereocontrolled synthesis of these compounds often relies on the strategic manipulation of the hydroxyl groups on the cyclohexanetriol scaffold.

The selective protection and functionalization of the hydroxyl groups are crucial for these syntheses. For instance, tosylation can selectively protect the 1- and 3-hydroxyl groups, leaving the 5-hydroxyl group available for further reactions. Similarly, benzoylation allows for controlled desymmetrization of the molecule. These selective modifications enable the construction of complex stereochemistry required for the target natural products and pharmaceutical intermediates.

Scaffolds for Supramolecular Assemblies and Host-Guest Chemistry

The ability of this compound to form multiple hydrogen bonds makes it an excellent scaffold for building supramolecular assemblies and engaging in host-guest chemistry. smolecule.com The defined spatial arrangement of its hydroxyl groups allows for the creation of well-ordered, non-covalent structures.

In the realm of host-guest chemistry, derivatives of this compound can be designed to create specific binding cavities for guest molecules. thno.org These interactions are driven by non-covalent forces such as hydrogen bonding and van der Waals forces. thno.org For example, research has shown that dizinc (B1255464) complexes incorporating this compound can be used for the optical sensing of pollutants like bisphenol A (BPA) in water. The triol ligand plays a crucial role in the structure of the metal complex, which in turn is capable of binding BPA. mdpi.com

The formation of metal-organic frameworks (MOFs) is another area where this compound serves as a valuable building block. smolecule.com By acting as a ligand for metal ions, it facilitates the construction of porous materials with potential applications in gas storage, separation, and catalysis. smolecule.com The rigid cyclohexane backbone and the strategically placed hydroxyl groups contribute to the formation of stable and predictable framework structures.

| Application Area | Specific Example | Key Feature of this compound |

| Natural Product Synthesis | Vitamin D Analogs (e.g., 19-nor-Calcitriol epimers) | Chiral scaffold for A-ring construction |

| Pharmaceutical Intermediates | Gabosines (Carbasugars) | Stereochemically defined cyclohexane core |

| Supramolecular Chemistry | Host-Guest Complexes for Sensing (e.g., BPA detection) | Multiple hydrogen bonding sites for molecular recognition |

| Materials Science | Metal-Organic Frameworks (MOFs) | Ligand for metal ions, directing framework assembly |

Integration into Dendritic Structures and Polymeric Materials

The trifunctional nature of this compound makes it an ideal core or branching unit for the synthesis of dendritic and hyperbranched polymers. sigmaaldrich.comthno.org These highly branched macromolecules possess unique properties such as high solubility, low viscosity, and a large number of terminal functional groups. sigmaaldrich.comthno.org

Dendrimers based on a this compound core can be synthesized through iterative reaction sequences, where each generation adds another layer of branching. The hydroxyl groups of the triol can be functionalized to initiate the growth of dendritic wedges. Similarly, in the synthesis of hyperbranched polymers, this compound can act as a core molecule from which polymer chains grow.

The incorporation of the this compound moiety can influence the properties of the resulting polymers. For instance, in the preparation of polyurethanes, this compound can be used as a cross-linking agent to enhance the mechanical properties and thermal stability of the material. google.com Its rigid cycloaliphatic structure can impart toughness and durability to the polymer network.

Furthermore, research has explored the use of this compound in the synthesis of biodegradable polyesters for applications in drug delivery and tissue engineering. smolecule.com The hydroxyl groups can react with diacids to form polyester (B1180765) chains, and the resulting materials can be designed to degrade under physiological conditions. smolecule.com

Role in Catalysis: Ligands for Metal Complexes or Organocatalysts

In the field of catalysis, this compound and its derivatives can function as ligands for metal complexes or as organocatalysts themselves. The stereochemistry of the triol can be exploited to create chiral environments around a metal center, leading to enantioselective transformations.

As ligands, derivatives of this compound can coordinate to metal ions through their hydroxyl groups. The resulting metal complexes can be used as catalysts in a variety of organic reactions. For example, chiral diaminocyclohexanes, which can be synthesized from cyclohexanetriol derivatives, are important ligands in asymmetric catalysis. abcr.com These ligands have been successfully employed in reactions such as the Jacobsen epoxidation.

The rigid cyclohexane backbone of this compound can provide a well-defined steric environment that influences the selectivity of the catalytic reaction. By modifying the substituents on the cyclohexane ring, the electronic and steric properties of the ligand can be fine-tuned to optimize the performance of the catalyst.

While less common, the potential for this compound to act as an organocatalyst exists. The hydroxyl groups can participate in hydrogen bonding interactions with substrates, activating them towards a particular reaction. This is particularly relevant in reactions where proton transfer or hydrogen bond donation is a key step.

| Catalytic Role | Example | Function of this compound Moiety |

| Ligand for Metal Complexes | Chiral diaminocyclohexane ligands in asymmetric synthesis | Provides a chiral environment around the metal center |

| Organocatalyst | Potential for hydrogen bond-mediated catalysis | Activates substrates through hydrogen bonding interactions |

Development of Novel Functional Materials Incorporating this compound Moieties

The unique structural features of this compound have led to its incorporation into a variety of novel functional materials with tailored properties.

One area of interest is the development of liquid crystals. smolecule.com Derivatives of this compound have been investigated for the synthesis of new liquid crystalline materials. smolecule.comgoogle.com The rigid cyclohexane core can act as a mesogenic unit, which is a key component for the formation of liquid crystalline phases. wikipedia.org By attaching appropriate side chains to the triol scaffold, the mesomorphic properties, such as the temperature range of the liquid crystal phase, can be controlled.

In the field of materials for electronics and photonics, the incorporation of this compound can lead to materials with specific optical or electronic properties. For instance, the triol can serve as a building block for the synthesis of molecules with nonlinear optical activity.

Furthermore, the ability of this compound to form stable complexes with metal ions has been exploited in the development of functional materials for environmental remediation. Research has shown that materials incorporating this triol can effectively remove heavy metal ions from contaminated water.

| Functional Material | Application | Role of this compound |

| Liquid Crystals | Displays and sensors | Acts as a rigid mesogenic core |

| Polyurethanes | Coatings and elastomers | Cross-linking agent to improve mechanical properties |

| Biodegradable Polyesters | Drug delivery and tissue engineering | Monomer unit for creating biocompatible polymers |

| Metal-Ion Adsorbents | Environmental remediation | Ligand for binding and removing heavy metals |

Biological and Biochemical Relevance of 1,3,5 Cyclohexanetriol and Its Analogues

Occurrence and Metabolism of Cyclohexanetriols in Biological Systems

The presence of 1,3,5-cyclohexanetriol and its isomers in biological systems is not widespread as primary metabolites but rather appears to arise from the metabolic transformation of other alicyclic compounds. Evidence points to the formation of cyclohexanetriols as secondary metabolites following the introduction of compounds like cyclohexanol (B46403) into a biological system. In animal studies, cyclohexanol has been shown to be metabolized into various hydroxylated derivatives, including 1,2-cyclohexanediol, 1,3-cyclohexanediol, 1,4-cyclohexanediol, and subsequently, cyclohexanetriols. researchgate.net This metabolic cascade suggests a detoxification pathway where increasing hydroxylation enhances the water solubility of the parent compound, facilitating its excretion.

The initial step in this pathway often involves the oxidation of cyclohexanol to cyclohexanone (B45756), a reaction catalyzed by enzymes such as alcohol dehydrogenase or members of the cytochrome P450 family. ontosight.ainih.gov Following this, cyclohexanone can be further metabolized in humans, leading to the formation of cyclohexanol and various cyclohexanediols, which are then conjugated with glucuronic acid and excreted in the urine. iarc.fr The formation of triols represents a further step in this oxidative pathway. In microorganisms, such as the bacterium Acinetobacter NCIB 9871, cyclohexanol is also processed through an oxidative pathway starting with its conversion to cyclohexanone. nih.gov While this specific bacterial pathway leads to adipate (B1204190) for use as a carbon source, it highlights the common enzymatic strategy of oxidizing the cyclohexane (B81311) ring. nih.gov

Beyond its role as a metabolite, cyclohexanetriol has been identified for its utility in various biochemical applications, such as a cryoprotectant for preserving complex cellular materials during freezing. researchgate.net

This compound as a Scaffold for Biologically Active Compound Design

The rigid, three-dimensional structure of the cyclohexane ring, combined with the specific stereochemical arrangement of its hydroxyl groups, makes this compound a valuable scaffold in medicinal chemistry. A molecular scaffold serves as a core structure upon which various functional groups can be built to design novel bioactive compounds. smolecule.comresearchgate.net The stereoisomers of this compound, particularly the cis and trans forms, offer distinct spatial orientations of their hydroxyl groups, providing a template for creating enantiopure pharmaceuticals, which can lead to improved efficacy and reduced side effects. smolecule.com

A significant application of this scaffold is in the synthesis of complex, biologically active molecules. For instance, cis,cis-1,3,5-cyclohexanetriol is a key starting material for preparing the A-ring of novel 19-nor-1α,25-dihydroxyvitamin D3 analogues. researchgate.netlibis.be These synthetic analogues are designed to separate the potent anti-proliferative activities of vitamin D from its calcemic effects, which limit its therapeutic use in cancer treatment. researchgate.net By using the cyclohexanetriol scaffold, chemists can create modified A-rings where hydroxyl groups are replaced with other functionalities, such as amino groups, to modulate biological activity. researchgate.netlibis.be

The utility of polyhydroxylated cyclohexane rings as scaffolds extends to related structures. Trihydroxylated cyclohexane β-amino acids, synthesized from the natural product (−)-shikimic acid, have been incorporated into peptides. The constrained cyclic nature of this scaffold induces the formation of stable secondary structures, such as helices, which is a key goal in the design of peptidomimetics for therapeutic applications.

Structure-Activity Relationship (SAR) Studies of this compound Derivatives in Biochemical Contexts

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing critical insights into how the chemical structure of a compound influences its biological activity. nih.gov Such studies involve synthesizing a series of analogues where specific parts of a lead molecule are modified, and then evaluating their biological effects. This systematic approach helps to identify the key chemical features, known as the pharmacophore, responsible for the desired activity and to optimize properties like potency and selectivity. mdpi.com

While extensive SAR studies specifically focused on a broad range of this compound derivatives are not widely documented, a notable example provides insight into the utility of this scaffold. In the development of novel 19-nor-1α,25-dihydroxyvitamin D3 analogues, cis,cis-1,3,5-cyclohexanetriol was used as the foundational A-ring precursor. researchgate.netlibis.be An SAR study was conducted by synthesizing derivatives where the hydroxyl groups at the C1 and/or C3 positions were replaced by amino groups. researchgate.netlibis.be The resulting amino-substituted analogues were then tested to determine how these modifications influenced their affinity for the vitamin D receptor (VDR) and their anti-proliferative activity. researchgate.netlibis.be This research demonstrates how the cyclohexanetriol framework can be systematically modified to probe the structural requirements for a specific biological outcome.

Enzymatic Transformations and Biosynthetic Pathways Involving Polyhydroxylated Cyclohexanes

The biosynthesis and enzymatic modification of polyhydroxylated cyclohexanes are crucial processes that generate a variety of biologically important molecules. While a direct biosynthetic pathway to this compound from primary metabolism is not established, related pathways and enzymatic reactions provide a clear picture of how such structures are formed and modified in nature.

A primary route to hydroxylated cyclohexanes in many organisms begins with the enzymatic oxidation of a simple cyclohexane ring. This is a challenging chemical transformation that nature accomplishes with specialized enzymes. For instance, bacteria such as Xanthobacter sp. that can grow on cyclohexane as their sole carbon source utilize a multi-component cyclohexane hydroxylase system containing cytochrome P-450. ontosight.ai This enzyme catalyzes the initial hydroxylation of cyclohexane to cyclohexanol. ontosight.ainih.gov Further oxidation can lead to polyhydroxylated derivatives. researchgate.net

A more prominent and widespread biosynthetic route to complex polyhydroxylated cyclohexanes is the shikimate pathway. This pathway is essential in bacteria, archaea, fungi, and plants for the biosynthesis of aromatic amino acids. A key intermediate in this pathway is (−)-shikimic acid, a polyhydroxylated cyclohexane derivative. Shikimic acid serves as a versatile chiral starting material for the synthesis of various complex molecules, including trihydroxylated cyclohexane β-amino acids. nih.gov

Specific enzymatic transformations are also employed to modify existing cyclohexanetriol structures with high precision. In a notable example of biocatalysis, the enzyme lipase (B570770) from Pseudomonas cepacia is used to perform a desymmetrization reaction on a prochiral diol derived from cis,cis-1,3,5-cyclohexanetriol. researchgate.netlibis.be This enzymatic step is key in the synthesis of chiral A-ring precursors for vitamin D analogues, showcasing how enzymes can create specific stereoisomers that are difficult to produce through conventional chemical methods. researchgate.netlibis.be

The table below summarizes some of the key enzymes and pathways involved in the metabolism and synthesis of these compounds.

| Process/Pathway | Enzyme/Enzyme Class | Substrate(s) | Product(s) | Biological Context |

| Initial Oxidation | Cyclohexane Hydroxylase (Cytochrome P450) | Cyclohexane | Cyclohexanol | Metabolism in microorganisms ontosight.ainih.gov |

| Alcohol Oxidation | Alcohol Dehydrogenase | Cyclohexanol | Cyclohexanone | Metabolism in microorganisms and animals ontosight.ainih.gov |

| Ketone Oxidation | Cyclohexanone Monooxygenase | Cyclohexanone | 1-Oxa-2-oxocycloheptane (a lactone) | Bacterial degradation pathway nih.gov |

| Core Biosynthesis | Shikimate Pathway | Phosphoenolpyruvate, Erythrose-4-phosphate | Shikimic Acid | Primary metabolism in bacteria, fungi, plants nih.gov |

| Enzymatic Desymmetrization | Lipase (Pseudomonas cepacia) | Prochiral diol from cis,cis-1,3,5-cyclohexanetriol | Chiral monoester | Biocatalytic synthesis of pharmaceutical precursors researchgate.netlibis.be |

Environmental Fate and Sustainable Chemistry Aspects of 1,3,5 Cyclohexanetriol

Bioremediation and Biodegradation Studies of Cyclohexane (B81311) Derivatives

The environmental degradation of cyclic alkanes like cyclohexane and its derivatives is a critical aspect of their environmental fate. Bioremediation, which utilizes microorganisms to break down pollutants, is a key process in the natural attenuation of these compounds. enviro.wiki While direct biodegradation studies on 1,3,5-cyclohexanetriol are not extensively documented, the metabolic pathways for the parent compound, cyclohexane, and related derivatives provide significant insights.